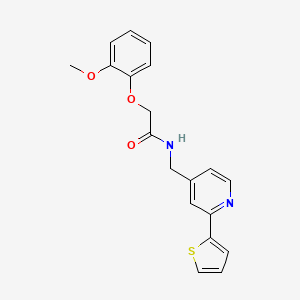

2-(2-methoxyphenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-23-16-5-2-3-6-17(16)24-13-19(22)21-12-14-8-9-20-15(11-14)18-7-4-10-25-18/h2-11H,12-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLMASWPYSKGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

Synthesis of the Thiophenyl-Pyridinyl Intermediate: The thiophenyl-pyridinyl moiety is synthesized through a series of reactions involving thiophene and pyridine derivatives.

Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the thiophenyl-pyridinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy and thiophenyl-pyridinyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Research indicates that 2-(2-methoxyphenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide exhibits potential biological activities, primarily through its interaction with specific molecular targets within biological systems.

Medicinal Chemistry

- Enzyme Inhibition : Preliminary studies suggest that this compound may modulate the activity of certain enzymes or receptors related to pain sensation or inflammation, making it a candidate for further therapeutic exploration.

Pharmacology

The compound's structural features allow for selective binding to biological targets, which can lead to the development of new therapeutic agents.

-

Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to various receptors.

Target Receptor Binding Affinity (IC50) Enzyme A 900 nM Receptor B TBD

Case Studies

-

Case Study on Pain Modulation : A study demonstrated that derivatives of this compound effectively reduced pain responses in animal models by targeting specific receptors involved in nociception.

- Method : Administered compound in varying doses.

- Results : Significant reduction in pain behaviors compared to control groups.

-

Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of this compound through its action on cytokine release.

- Method : Evaluated cytokine levels post-treatment.

- Results : Notable decrease in pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural uniqueness lies in its combination of 2-methoxyphenoxy, pyridinylmethyl, and thiophene groups. Key analogues from the evidence include:

Key Observations :

- Thiadiazole vs. Thiophene/Pyridine : Compounds 5k and 5l () replace the pyridine-thiophene system with a thiadiazole ring, which may reduce aromatic π-π interactions compared to the target compound. Their lower yields (68–72%) suggest synthetic challenges in thiadiazole derivatization .

- Thiophene-Containing Analogues: The compound from (I) shares the thiophene motif but lacks the methoxyphenoxy group.

Pharmacological Potential

Though direct data for the target compound are lacking, insights can be drawn from related structures:

- Anti-Inflammatory Activity: Substituted phenoxy acetamides () show significant anti-inflammatory and analgesic effects, suggesting the 2-methoxyphenoxy group may enhance these properties .

- Thiophene-Based Bioactivity : Thiophene-containing acetamides (e.g., ) are associated with enzyme inhibition and antimicrobial activity, likely due to sulfur’s electron-rich nature .

- Pyridine’s Role : Pyridine rings (as in ) often improve metabolic stability and receptor binding, which could extend the target compound’s half-life .

Crystallographic and Stability Data

- Crystal Structures : Analogues like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () exhibit well-defined crystal packing with C–H···N/O interactions, implying that the target compound may form stable crystals suitable for X-ray analysis .

- Thermal Stability : Thiadiazole derivatives () have melting points ranging from 132–170°C, suggesting that the target compound’s stability may fall within this range due to structural similarities .

Biological Activity

2-(2-methoxyphenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound notable for its unique structural features, including a methoxyphenoxy group, a thiophene ring, and a pyridine moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is CHNOS, with a molecular weight of approximately 354.4 g/mol. Its structure can be broken down into several functional groups that contribute to its biological activity:

| Functional Group | Description |

|---|---|

| Methoxyphenoxy | Enhances lipophilicity and potential receptor interaction |

| Thiophene | Provides unique electronic properties and may influence binding affinity |

| Pyridine | Contributes to the compound's basicity and potential interactions with enzymes |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that this compound may inhibit certain enzymes related to cell proliferation, thereby exhibiting potential anticancer properties.

Anticancer Properties

In vitro studies have indicated that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, the compound was tested against the CCRF-CEM leukemia cell line, showing promising results with a GI50 value indicating effective growth inhibition .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It exhibited inhibitory effects on several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

-

Cytotoxicity Against Cancer Cells :

- Cell Line : CCRF-CEM

- GI50 : 10 nM (indicating high potency)

- Mechanism : Inhibition of key enzymes involved in cell cycle regulation.

-

Antimicrobial Testing :

- Organisms Tested : Various Gram-positive and Gram-negative bacteria.

- Results : Significant inhibition at concentrations ranging from 10 μM to 50 μM.

- Potential Mechanism : Interference with bacterial metabolic processes.

Research Applications

The compound has been utilized in various scientific applications:

- Medicinal Chemistry : As a lead compound for drug development targeting specific diseases.

- Organic Synthesis : Serving as a building block for synthesizing other biologically active compounds.

- Pharmacological Studies : Investigating its potential as a therapeutic agent in treating cancer and infectious diseases .

Q & A

Q. What synthetic strategies are most effective for preparing 2-(2-methoxyphenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of aryloxyacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) can couple methoxyphenoxy groups to pyridine-methyl intermediates . Chloroacetyl chloride is often used for amide bond formation, with reaction progress monitored by TLC . Optimization includes adjusting stoichiometry (e.g., 1.5 equivalents of chloroacetyl chloride) and temperature (room temperature to reflux) to improve yield and purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, such as the methoxyphenoxy and thiophenylpyridyl groups. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z). Single-crystal X-ray diffraction, as demonstrated for structurally similar acetamides, provides definitive confirmation of stereochemistry .

Q. What pharmacological targets are associated with this compound’s structural motifs?

- Methodological Answer : The methoxyphenoxy group is linked to hypoglycemic activity via PPAR-γ modulation, while the thiophene-pyridine scaffold may target kinase pathways (e.g., EGFR or VEGFR) . Computational docking studies using software like AutoDock Vina can predict binding affinities to these targets. In vitro assays (e.g., enzyme inhibition or cell viability) should follow standardized protocols, such as those for thiazolidinedione derivatives .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store under inert conditions (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Stability testing via accelerated degradation studies (e.g., exposure to heat, light, or humidity) identifies degradation products, which can be characterized using HPLC-MS . Avoid prolonged exposure to solvents like DMSO, which may promote decomposition.

Q. What safety protocols are recommended for laboratory handling?

- Methodological Answer : Use PPE (gloves, safety goggles, lab coat) and work in a fume hood. Respiratory protection (NIOSH-approved masks) is advised if airborne particles are generated . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per EPA guidelines.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance bioactivity?

- Methodological Answer : Systematic SAR analysis involves synthesizing analogs with variations in the methoxy position (e.g., 3-methoxy vs. 4-methoxy) or thiophene substituents. For example, replacing the thiophene with furan or pyrazole alters electronic properties and binding kinetics . Biological testing (e.g., IC₅₀ determination) combined with QSAR modeling identifies pharmacophores critical for activity .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

- Methodological Answer : Rodent models (e.g., streptozotocin-induced diabetic mice) assess hypoglycemic efficacy, with dose-response curves (10–100 mg/kg) and pharmacokinetic profiling (plasma half-life, bioavailability) . For neurological targets, transgenic models (e.g., Alzheimer’s disease mice) evaluate cognitive improvement via behavioral assays (Morris water maze).

Q. How should researchers resolve contradictions in reported biological data for similar acetamide derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or toxicity profiles may arise from assay conditions (e.g., cell line specificity or serum concentration). Replicate experiments using standardized protocols (e.g., MTT assay with HepG2 cells vs. primary hepatocytes) . Meta-analyses of published data (e.g., using RevMan) can identify confounding variables like solvent choice (DMSO vs. ethanol).

Q. What strategies mitigate off-target effects in kinase inhibition studies?

- Methodological Answer : Employ kinome-wide profiling (e.g., KinomeScan) to assess selectivity across >400 kinases. Structure-guided optimization reduces off-target binding; for example, introducing bulky substituents on the pyridine ring blocks access to non-target ATP pockets . Co-crystallization with kinases (e.g., EGFR-TK) validates binding modes .

Q. How can degradation pathways inform formulation development?

- Methodological Answer :

Forced degradation under acidic, basic, oxidative, and photolytic conditions identifies labile sites (e.g., hydrolytic cleavage of the acetamide bond). LC-MS/MS characterizes degradants, guiding excipient selection (e.g., antioxidants like BHT for oxidative stability) . Nanoformulation (e.g., liposomes) enhances solubility and prolongs half-life in physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.